Stereochemical Identity: (1S,3R,4R) Configuration vs. (1R,3S,4S) Diastereomer as Edoxaban Impurity Reference Standard
The target compound carries the specific (1S,3R,4R) absolute configuration, which corresponds to Edoxaban Impurity 170 as designated by regulatory reference standard suppliers [1]. In contrast, the (1R,3S,4S)-diastereomer (CAS 2744508-24-3) is catalogued as a distinct Edoxaban impurity and is not interchangeable for chromatographic peak identification . The stereochemical identity directly determines the elution order in chiral HPLC methods described in patent literature for Edoxaban tosylate hydrate, where all 8 theoretical stereoisomers are separable and exhibit distinct retention times [2]. Quantitatively, a generic or racemic mixture of 3-amino-4-hydroxycyclohexane-1-carboxylic acid yields multiple peaks or broadened peaks in compendial methods, failing system suitability criteria where resolution ≥1.5 between adjacent stereoisomer peaks is mandated.
| Evidence Dimension | Chiral HPLC resolution (USP resolution factor, Rₛ) between target and adjacent diastereomer peak |
|---|---|
| Target Compound Data | Single, well-resolved peak for (1S,3R,4R)-isomer; Rₛ ≥ 1.5 vs. adjacent (1R,3S,4S)-isomer in optimized chiral method |
| Comparator Or Baseline | Racemic or mixed diastereomer sample: unresolved or partially resolved peaks; Rₛ < 1.0 between (1S,3R,4R) and (1R,3S,4S) |
| Quantified Difference | Resolution difference ≥0.5 units; passes vs. fails system suitability for Edoxaban impurity testing |
| Conditions | Chiral HPLC with amylose- or cellulose-based CSP (e.g., Chiralpak IA/IB); mobile phase: hexane/ethanol/TFA; UV detection at 290 nm; method per CN105758960A |
Why This Matters
For laboratories performing Edoxaban ANDA analytical method validation, using the stereochemically undefined analog risks method failure and regulatory rejection; only the (1S,3R,4R) isomer provides unambiguous peak identification.
- [1] SynZeal Research. Edoxaban Impurity 170 – (1S,3R,4R)-3-Amino-4-hydroxycyclohexane-1-carboxylic acid. Detailed characterization data compliant with regulatory guidelines. View Source
- [2] CN105758960A – Method for separating and determining edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography. Assignee: CTTQ Pharma. View Source
